Cas no 2248198-68-5 ((2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid)

(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a chiral carboxylic acid featuring a benzodioxole moiety and a methyl-substituted propanoic acid chain. Its stereospecific (R)-configuration enhances its utility in asymmetric synthesis and pharmaceutical applications, where enantiopurity is critical. The benzodioxole group contributes to its stability and potential bioactivity, making it a valuable intermediate in medicinal chemistry. This compound is particularly suited for research in drug development, serving as a precursor for bioactive molecules targeting neurological or inflammatory pathways. Its well-defined structure and high purity ensure reproducibility in synthetic workflows, while its functional groups allow for further derivatization, supporting diverse chemical transformations.
(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid structure
2248198-68-5 structure
商品名:(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid
CAS番号:2248198-68-5
MF:C11H12O4
メガワット:208.210583686829
CID:6386413
PubChem ID:96771157

(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-6505574
    • (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid
    • 2248198-68-5
    • (2R)-3-(1,3-dioxaindan-4-yl)-2-methylpropanoic acid
    • インチ: 1S/C11H12O4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-4,7H,5-6H2,1H3,(H,12,13)/t7-/m1/s1
    • InChIKey: QDTQIENKOOHZFQ-SSDOTTSWSA-N
    • ほほえんだ: O1COC2=CC=CC(=C12)C[C@H](C(=O)O)C

計算された属性

  • せいみつぶんしりょう: 208.07355886g/mol
  • どういたいしつりょう: 208.07355886g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 55.8Ų

(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6505574-0.05g
(2R)-3-(1,3-dioxaindan-4-yl)-2-methylpropanoic acid
2248198-68-5 95.0%
0.05g
$1807.0 2025-03-14
Enamine
EN300-6505574-1.0g
(2R)-3-(1,3-dioxaindan-4-yl)-2-methylpropanoic acid
2248198-68-5 95.0%
1.0g
$2152.0 2025-03-14
Enamine
EN300-6505574-0.5g
(2R)-3-(1,3-dioxaindan-4-yl)-2-methylpropanoic acid
2248198-68-5 95.0%
0.5g
$2066.0 2025-03-14
Enamine
EN300-6505574-0.1g
(2R)-3-(1,3-dioxaindan-4-yl)-2-methylpropanoic acid
2248198-68-5 95.0%
0.1g
$1893.0 2025-03-14
Enamine
EN300-6505574-10.0g
(2R)-3-(1,3-dioxaindan-4-yl)-2-methylpropanoic acid
2248198-68-5 95.0%
10.0g
$9252.0 2025-03-14
Enamine
EN300-6505574-2.5g
(2R)-3-(1,3-dioxaindan-4-yl)-2-methylpropanoic acid
2248198-68-5 95.0%
2.5g
$4216.0 2025-03-14
Enamine
EN300-6505574-5.0g
(2R)-3-(1,3-dioxaindan-4-yl)-2-methylpropanoic acid
2248198-68-5 95.0%
5.0g
$6239.0 2025-03-14
Enamine
EN300-6505574-0.25g
(2R)-3-(1,3-dioxaindan-4-yl)-2-methylpropanoic acid
2248198-68-5 95.0%
0.25g
$1980.0 2025-03-14

(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid 関連文献

(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acidに関する追加情報

Introduction to (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (CAS No. 2248198-68-5)

(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (CAS No. 2248198-68-5) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzodioxole ring and a chiral center at the 2-position of the propanoic acid moiety. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for ongoing scientific investigation.

The benzodioxole ring, a common motif in many bioactive compounds, is known for its ability to modulate various biological processes. In the case of (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, this ring system is hypothesized to play a crucial role in its pharmacological activity. Recent studies have suggested that compounds containing this ring structure can exhibit potent anti-inflammatory and analgesic properties, making them promising candidates for the development of new therapeutic agents.

The presence of a chiral center at the 2-position of the propanoic acid moiety further adds to the complexity and potential utility of (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid. Chirality is a fundamental concept in medicinal chemistry, as enantiomers of a compound can have significantly different biological activities. The (2R) configuration of this compound has been shown to exhibit enhanced binding affinity to specific receptors, which could translate into improved efficacy and reduced side effects in clinical applications.

In terms of its synthesis, (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid can be prepared through a series of well-established organic reactions. One common approach involves the asymmetric synthesis of the chiral center followed by functional group transformations to introduce the benzodioxole ring and the carboxylic acid functionality. Advances in asymmetric catalysis have made it possible to produce this compound with high enantiomeric purity, which is essential for its use in pharmaceutical development.

Recent research has also focused on understanding the pharmacokinetic and pharmacodynamic properties of (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical factors for drug development. Its ability to cross the blood-brain barrier (BBB) has been particularly noteworthy, suggesting potential applications in central nervous system (CNS) disorders such as pain management and neurodegenerative diseases.

One area of significant interest is the potential use of (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid in the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and remains a major unmet medical need. Preclinical studies have demonstrated that this compound can effectively reduce pain sensitivity in animal models without causing significant adverse effects. These findings have led to increased enthusiasm for further clinical evaluation.

Beyond pain management, there is growing evidence that (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid may have broader therapeutic applications. For instance, preliminary studies have suggested that it could possess anti-inflammatory properties that could be beneficial in treating conditions such as arthritis and inflammatory bowel disease (IBD). Additionally, its ability to modulate specific receptors involved in neurodegenerative processes makes it an attractive candidate for developing treatments for diseases like Alzheimer's and Parkinson's.

The safety profile of (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid has also been extensively evaluated. Toxicological studies have shown that it exhibits low toxicity at therapeutic doses and does not cause significant organ damage or systemic toxicity. These findings are crucial for advancing this compound through preclinical and clinical stages of drug development.

In conclusion, (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (CAS No. 2248198-68-5) represents a promising lead compound with potential applications in various therapeutic areas. Its unique structural features, favorable pharmacological properties, and safety profile make it an attractive candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs and improving patient outcomes.

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